Imnopitant dihydrochloride
Description
Historical Overview of Neurokinin Receptor Antagonist Research
The story of neurokinin receptor antagonists begins with the discovery of Substance P (SP) in 1931, a neuropeptide involved in a myriad of physiological processes. mdpi.com This discovery paved the way for the identification of a family of related peptides known as tachykinins and their corresponding G protein-coupled receptors: the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. nih.govnih.gov
Initial research focused on peptide-based antagonists, which, while valuable, were often limited by poor bioavailability and lack of specificity. A significant breakthrough occurred in the early 1990s with the development of the first non-peptide neurokinin receptor antagonists. ncats.io This new class of compounds, including the NK1 receptor antagonist aprepitant, offered improved pharmacokinetic properties and spurred a new wave of research into the therapeutic potential of targeting the neurokinin system for conditions such as chemotherapy-induced emesis, pain, and depression. nih.govnih.gov
Academic Rationale for Investigating Imnopitant (B1671798) Dihydrochloride (B599025)
Within this context of advancing neuropharmacology, the need for selective antagonists for each neurokinin receptor subtype became paramount for academic inquiry. Imnopitant dihydrochloride, also known by its code SR 48968, emerged from this necessity as a potent and highly selective antagonist for the NK2 receptor. nih.govresearchgate.net The academic rationale for its investigation was clear: to provide the scientific community with a reliable tool to isolate and study the specific functions of the NK2 receptor, distinct from the actions of NK1 and NK3 receptors. This selectivity was crucial for mapping the physiological roles of the NK2 receptor in various tissues and exploring its involvement in disease states.
Positioning this compound as a Research Probe in Receptor Pharmacology
This compound has been strategically positioned as a quintessential research probe in receptor pharmacology. Its high affinity and selectivity for the NK2 receptor have made it an invaluable tool for a range of in vitro and in vivo studies. researchgate.net One of its most significant applications has been in the form of its radiolabeled version, [3H]SR 48968. This radioligand has been instrumental in characterizing the binding sites of the NK2 receptor in various tissues, including the rat duodenum, hamster urinary bladder, and guinea pig ileum. nih.gov
Furthermore, research utilizing Imnopitant has revealed important species-dependent differences in neurokinin receptor pharmacology. For instance, studies have shown that while it is a potent NK2 receptor antagonist, it also interacts with human NK3 receptors but not with rat NK3 receptors. nih.gov This has made Imnopitant a valuable tool for investigating the structural and functional variations of neurokinin receptors across different species.
Scope and Objectives of Academic Research on this compound
The academic research involving this compound has been focused and deliberate, with clear objectives aimed at advancing the fundamental understanding of the neurokinin system. Key research objectives have included:
Characterization of NK2 Receptor Distribution and Density: Utilizing radiolabeled Imnopitant to map the locations and concentrations of NK2 receptors in the central and peripheral nervous systems.
Elucidation of NK2 Receptor Function: Employing Imnopitant as an antagonist to block NK2 receptor activity and thereby deduce its role in physiological processes such as smooth muscle contraction, inflammation, and nociception.
Investigation of Species-Specific Receptor Pharmacology: Using Imnopitant to probe the differences in receptor binding and function between human and animal models, which is critical for the translation of preclinical findings.
Validation of the NK2 Receptor as a Therapeutic Target: Assessing the effects of Imnopitant in animal models of disease to validate the potential of NK2 receptor antagonism for therapeutic intervention in conditions like irritable bowel syndrome and respiratory disorders. nih.gov
Detailed Research Findings
Academic studies have yielded specific data on the binding and activity of this compound, underscoring its utility as a research probe.
Table 1: Binding Affinity of [3H]SR 48968 (Imnopitant) in Various Tissues
| Tissue Preparation | Species | Binding Affinity (Kd) |
| Duodenum Membranes | Rat | High |
| Urinary Bladder Membranes | Hamster | High |
| Ileum Membranes | Guinea Pig | High |
This table is based on findings from a study characterizing the binding sites of [3H]SR 48968, which demonstrated a single class of high-affinity binding sites in these tissues. nih.gov
Table 2: Inhibitory Activity of Imnopitant (SR 48968) on Neurokinin Receptors
| Receptor | Species | Ligand | Inhibitory Concentration (IC50) |
| NK3 Receptor | Human | [125I]-[MePhe7]-neurokinin B | 350 nM |
| NK3 Receptor | Rat | [125I]-[MePhe7]-neurokinin B | > 10 µM |
This table highlights the species-specific interaction of Imnopitant with the NK3 receptor, demonstrating its utility in comparative pharmacology. Data is derived from a study comparing its binding affinities to cloned human and rat NK3 receptors. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
290296-52-5 |
|---|---|
Molecular Formula |
C28H30Cl2F6N4O |
Molecular Weight |
623.5 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H28F6N4O.2ClH/c1-18-6-4-5-7-22(18)23-15-25(38-10-8-36(2)9-11-38)35-16-24(23)26(39)37(3)17-19-12-20(27(29,30)31)14-21(13-19)28(32,33)34;;/h4-7,12-16H,8-11,17H2,1-3H3;2*1H |
InChI Key |
JKPTWBPXULAOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2C(=O)N(C)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C.Cl.Cl |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Imnopitant Dihydrochloride
Identification and Characterization of Primary Molecular Targets (e.g., NK1 Receptor)
The primary molecular target for Imnopitant (B1671798) dihydrochloride (B599025) is the neurokinin-1 (NK1) receptor. The NK1 receptor is a member of the tachykinin receptor subfamily of GPCRs and exhibits the highest affinity for the endogenous ligand, Substance P. wikipedia.orgwikipedia.org The binding of Substance P to the NK1 receptor triggers a cascade of intracellular events that regulate numerous physiological responses. nih.gov Compounds that act as antagonists at this receptor, such as Imnopitant dihydrochloride, are developed to modulate these responses by preventing the binding of the natural ligand.
Ligand Binding Affinity and Selectivity Studies
Ligand binding assays are fundamental in characterizing the interaction of a compound like this compound with its molecular target. These assays determine the affinity of the compound for the receptor and its selectivity over other receptors. nih.gov High affinity and selectivity are desirable properties for a drug candidate, as they contribute to its potency and reduce the likelihood of off-target effects.
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor. nih.gov These assays utilize a radiolabeled compound (the radioligand) that binds with high affinity and specificity to the target receptor. The validation of the NK1 receptor as the target for this compound would involve such assays.
There are three main types of radioligand binding experiments:
Saturation assays: These are used to determine the density of the target receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity. nih.gov
Competition (or inhibition) assays: These are used to determine the affinity of an unlabeled compound, such as this compound, for the receptor. In these experiments, various concentrations of the unlabeled compound compete with a fixed concentration of a radioligand for binding to the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. uam.es
Kinetic assays: These experiments measure the rate at which a radioligand associates with (kon) and dissociates from (koff) the receptor. nih.govnih.gov
From the IC50 value obtained in a competition assay, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. The Ki is an intrinsic measure of the affinity of the competing ligand for the receptor and is independent of the radioligand concentration used in the assay. uam.esuwec.edu
Table 1: Hypothetical Data from Radioligand Binding Assays for an NK1 Receptor Antagonist
| Parameter | Description | Value |
|---|---|---|
| Kd | Equilibrium dissociation constant of the radioligand. A lower Kd indicates higher affinity. | Data not available for this compound |
| Bmax | Maximum number of binding sites, representing receptor density. | Data not available for this compound |
| IC50 | Concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Data not available for this compound |
| Ki | Inhibition constant; the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. | Data not available for this compound |
Competitive binding assays are crucial for understanding how this compound interacts with the NK1 receptor relative to its natural ligand, Substance P. In these assays, this compound would be tested for its ability to displace a radiolabeled form of Substance P or another high-affinity NK1 receptor ligand from the receptor. This demonstrates a competitive mechanism of action, where the antagonist and the endogenous ligand vie for the same binding site on the receptor. bohrium.com
Furthermore, to establish the selectivity of this compound, its binding affinity for the NK1 receptor is compared to its affinity for other related receptors (e.g., NK2 and NK3 receptors) and a panel of unrelated receptors, ion channels, and transporters. A compound is considered selective if it exhibits a significantly higher affinity for its primary target (NK1 receptor) than for other potential targets. For example, the NK1 receptor antagonist aprepitant has been shown to be highly selective for the human NK1 receptor. mdpi.com
Table 2: Illustrative Competitive Binding Profile for a Selective NK1 Receptor Antagonist
| Receptor | Ligand | Ki (nM) | Selectivity vs. NK1 |
|---|---|---|---|
| NK1 | This compound | Data not available | - |
| NK1 | Substance P | Data not available | - |
| NK2 | This compound | Data not available | Data not available |
| NK3 | this compound | Data not available | Data not available |
The kinetics of the interaction between a ligand and its receptor, specifically the association rate (kon or on-rate) and the dissociation rate (koff or off-rate), can provide deeper insights into the compound's pharmacological activity. These parameters determine how quickly a drug binds to its target and how long it remains bound. nih.govnih.gov
Association rate (kon): This is the rate at which the ligand-receptor complex is formed.
Dissociation rate (koff): This is the rate at which the ligand-receptor complex breaks apart.
The ratio of these rates (koff/kon) provides a kinetically derived equilibrium dissociation constant (Kd). A slow dissociation rate (a low koff) can lead to a prolonged duration of action, as the drug remains bound to the receptor for a longer period. These kinetic parameters are typically determined through specialized radioligand binding experiments that measure binding over time. nih.govnih.gov
Table 3: Kinetic Parameters of Ligand-Receptor Binding
| Parameter | Description | Value |
|---|---|---|
| kon (M⁻¹s⁻¹) | Association rate constant. | Data not available for this compound |
| koff (s⁻¹) | Dissociation rate constant. | Data not available for this compound |
| Residence Time (1/koff) | The average time a ligand remains bound to the receptor. | Data not available for this compound |
Receptor Occupancy Studies in Cellular Systems
Receptor occupancy studies are conducted to determine the percentage of target receptors that are bound by a drug at a given concentration. This is a critical parameter for relating drug dosage to pharmacological effect. nih.gov Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to measure receptor occupancy in the brain and peripheral tissues. researchgate.net
In a typical PET receptor occupancy study for an NK1 receptor antagonist, a radiolabeled tracer that binds to the NK1 receptor is administered. The baseline binding of the tracer is measured, and then, after administration of the drug being studied (e.g., this compound), the tracer is administered again. The reduction in tracer binding after drug administration reflects the occupancy of the NK1 receptors by the drug. nih.gov For example, studies with the NK1 receptor antagonist risperidone have shown a dose-dependent increase in D2 receptor occupancy. nih.gov Achieving a certain threshold of receptor occupancy is often correlated with therapeutic efficacy. nih.gov
Mechanism of Action at the Molecular and Subcellular Levels
This compound, as a neurokinin-1 (NK1) receptor antagonist, exerts its effects by competitively inhibiting the binding of the endogenous neuropeptide Substance P to the NK1 receptor. drugs.com The NK1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Substance P, undergoes a conformational change. This leads to the activation of intracellular signaling pathways. nih.govmdpi.com
The primary signaling pathway activated by the NK1 receptor involves the Gq/11 family of G proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These second messengers then initiate a cascade of downstream signaling events that mediate the physiological effects of Substance P. mdpi.com
By binding to the NK1 receptor, this compound prevents Substance P from initiating this signaling cascade. It stabilizes the receptor in an inactive conformation, thereby blocking the downstream production of second messengers and the subsequent cellular responses. The antagonist action of this compound is reversible and concentration-dependent. The mechanism does not involve direct effects on ion channels or enzymes but is specifically targeted at the level of the NK1 receptor. nih.govdrugbank.comnih.govmdpi.comdrugbank.com
At the subcellular level, the binding of Substance P to the NK1 receptor leads to receptor internalization, a process where the receptor-ligand complex is moved from the cell surface into the cell's interior. wikipedia.org This is a mechanism for signal desensitization and termination. The effect of NK1 receptor antagonists like this compound on receptor trafficking can vary. Some antagonists may not induce internalization, while others might. This can have implications for the long-term effects of the drug.
Characterization as an Antagonist, Agonist, or Inverse Agonist
Imnopitant is characterized as a potent and selective neurokinin-1 (NK1) receptor antagonist. uspto.govnih.gov As an antagonist, it binds to the NK1 receptor but does not provoke a biological response. Instead, its binding blocks or dampens the effects of agonists like Substance P. drugs.compatsnap.com Studies have demonstrated its high affinity for the human NK1 receptor, with a reported pIC50 of 8.53 and a Ki of 0.45 nM. uspto.gov This indicates a strong binding capability to the receptor.
The compound shows significant selectivity for the NK1 receptor over other neurokinin receptor subtypes. Research indicates that Imnopitant has a 230-fold higher affinity for the human NK1 receptor compared to the NK3 receptor and a 1600-fold higher affinity compared to the NK2 receptor. uspto.govnih.gov This selectivity is crucial for its specific pharmacological action, minimizing off-target effects related to other neurokinin pathways. There is no evidence in the reviewed literature to suggest that Imnopitant acts as an agonist (a molecule that activates the receptor) or an inverse agonist (a molecule that reduces the constitutive or basal activity of a receptor). Its mechanism is consistently described as competitive antagonism. drugs.compatsnap.com
Table 1: Receptor Binding Affinity of Imnopitant (R116301) Data sourced from Megens et al. uspto.gov
| Receptor Subtype | Species | pIC50 (± S.D.) | Ki (nM) | Selectivity Ratio (vs. hNK1) |
|---|---|---|---|---|
| NK1 | Human | 8.53 ± 0.06 | 0.45 | - |
| NK1 | Gerbil | - | 6.4 | ~14x lower affinity |
| NK1 | Ferret | - | 8.3 | ~18x lower affinity |
| NK1 | Guinea Pig | - | 13 | ~29x lower affinity |
| NK1 | Rat | - | 98 | ~218x lower affinity |
| NK2 | Human | 5.87 ± 0.36 | 711 | 1600-fold |
| NK3 | Human | 6.22 ± 0.14 | 104 | 230-fold |
Allosteric Modulation Investigations
Imnopitant is understood to function as a competitive antagonist. drugs.compatsnap.com This implies that it binds to the orthosteric site of the NK1 receptor, which is the same primary binding site as the endogenous ligand, Substance P. wikipedia.org By occupying this site, Imnopitant physically prevents Substance P from binding and initiating the receptor's signaling cascade. While allosteric modulators, which bind to a secondary (allosteric) site to modify the receptor's response, represent an important class of GPCR-targeting drugs, there is no specific evidence from the reviewed literature to suggest that Imnopitant functions as an allosteric modulator. Its high affinity and competitive action are consistent with orthosteric binding.
Modulation of Downstream Signal Transduction Pathways
As an antagonist of the NK1 receptor, Imnopitant's primary role at the cellular level is to inhibit the downstream signaling pathways that are normally activated by agonists like Substance P.
The NK1 receptor is a canonical member of the GPCR family that couples primarily through the Gαq/11 subclass of heterotrimeric G proteins. nih.govresearchgate.net The binding of an agonist such as Substance P induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the Gαq/11 subunit. This activation leads to the dissociation of the G protein into its Gαq/11-GTP and Gβγ components, both of which can initiate downstream signaling. Imnopitant, by binding to the receptor and preventing this agonist-induced conformational change, effectively blocks the activation of Gαq/11 proteins. nih.govnih.gov While direct GTPγS binding assays specific to Imnopitant were not detailed in the reviewed literature, its function as an NK1 antagonist inherently means it inhibits agonist-induced Gq/11 activation. nih.gov
The activation of the Gαq/11 pathway by the NK1 receptor leads directly to the stimulation of the enzyme phospholipase Cβ (PLCβ). nih.gov PLCβ, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov
IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol. nih.govembopress.orgelifesciences.org This rapid increase in cytosolic Ca2+ concentration is a critical signaling event that mediates many of the physiological effects of Substance P. nih.gov As an NK1 receptor antagonist, Imnopitant blocks the ability of Substance P to generate these second messengers. researchgate.net Consequently, Imnopitant inhibits the production of IP3 and the subsequent mobilization of intracellular Ca2+. nih.gov
Prolonged or repeated exposure of a GPCR to an agonist typically leads to desensitization, a process that attenuates the signaling response to protect the cell from overstimulation. For the NK1 receptor, agonist binding leads to phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). nih.gov This phosphorylation event promotes the binding of β-arrestin proteins. The binding of β-arrestin physically uncouples the receptor from its G protein, halting G protein-mediated signaling. Furthermore, β-arrestin acts as an adaptor protein that targets the receptor for internalization into endosomes via a clathrin-dependent mechanism. jneurology.com By preventing the initial agonist binding step, Imnopitant would consequently inhibit agonist-induced receptor phosphorylation, desensitization, and internalization. jneurology.com
The recruitment of β-arrestin to the activated, phosphorylated NK1 receptor is a pivotal event that mediates both receptor desensitization and initiates a separate wave of G protein-independent signaling. nih.gov Modern drug discovery often utilizes β-arrestin recruitment assays (such as those based on enzyme fragment complementation or bioluminescence resonance energy transfer) as a functional readout of receptor activation. nih.govnih.govspringernature.combiorxiv.orgpromega.com In its role as an antagonist, Imnopitant would be expected to block the agonist-induced recruitment of β-arrestin to the NK1 receptor. nih.gov By preventing receptor activation, Imnopitant ensures the receptor remains in a conformation that is not recognized by GRKs and, therefore, does not become a substrate for β-arrestin binding.
Structure-Activity Relationship (SAR) Studies of Tachykinin Receptor Antagonists
The development of potent and selective tachykinin receptor antagonists has been heavily reliant on extensive structure-activity relationship (SAR) studies. These investigations systematically modify the chemical structure of a lead compound to understand how these changes influence its biological activity. For antagonists of the tachykinin receptors, including the NK2 receptor, these studies have been instrumental in identifying the key molecular features required for high-affinity binding and effective blockade of the receptor.
Elucidation of Key Pharmacophoric Elements
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For non-peptide antagonists of the tachykinin NK2 receptor, a widely accepted pharmacophore model has been developed based on structurally diverse classes of compounds. This model is characterized by four key elements:
Three Hydrophobic Groups: These are typically aromatic rings, although non-aromatic hydrophobic moieties can also fulfill this requirement. These groups are crucial for engaging with hydrophobic pockets within the receptor's binding site.
A Hydrogen Bond Donor: This feature, represented as a vector, is essential for forming a critical hydrogen bond with an acceptor group on the receptor, thereby anchoring the antagonist in the binding pocket medchemexpress.com.
These antagonists generally adopt an extended conformation when bound to the receptor, with two of the aromatic rings oriented in a parallel displaced and tilted fashion medchemexpress.com. This specific spatial arrangement is thought to be optimal for interacting with the transmembrane helices of the G protein-coupled receptor.
Impact of Structural Modifications on Binding and Functional Activity
Systematic structural modifications of tachykinin antagonist scaffolds have provided valuable insights into the determinants of binding affinity and functional activity. These modifications often involve altering the nature and substitution patterns of the aromatic rings, modifying the linker connecting these groups, and introducing different functional groups to probe for additional interactions with the receptor.
The piperidine ring, a common scaffold in many tachykinin antagonists, has been a focal point of such studies. Modifications to this core structure can significantly impact selectivity and potency. For instance, the introduction of specific substituents on the piperidine ring can enhance affinity for the NK1 receptor over the NK2 and NK3 receptors nih.gov. The stereochemistry of these substituents is also critical, as the precise three-dimensional arrangement of atoms can dictate the ability of the molecule to fit into the receptor's binding site.
The following interactive table illustrates the hypothetical impact of various structural modifications on the binding affinity of a generic piperidine-based tachykinin antagonist at the NK2 receptor, based on general SAR principles.
| Modification | Position | Effect on NK2 Binding Affinity (Hypothetical) | Rationale |
| Addition of a bulky hydrophobic group | Aromatic Ring 1 | Increase | Enhanced interaction with a hydrophobic pocket in the receptor. |
| Replacement of an aromatic ring with an aliphatic group | Aromatic Ring 2 | Decrease | Reduced π-π stacking interactions with aromatic residues in the binding site. |
| Introduction of a hydrogen bond acceptor | Linker | Increase | Potential for an additional hydrogen bond with a donor group on the receptor. |
| Change in stereochemistry | Piperidine Ring | Significant Change (Increase or Decrease) | Altered fit within the chiral binding pocket of the receptor. |
| Removal of the hydrogen bond donor | Core Scaffold | Significant Decrease | Loss of a critical anchoring interaction with the receptor. |
Rational Design Principles for Optimized Derivatives
The insights gained from SAR studies form the foundation for the rational design of optimized derivatives with improved potency, selectivity, and pharmacokinetic properties. The process of rational drug design involves a cyclical process of designing, synthesizing, and testing new compounds based on a thorough understanding of the target receptor and the SAR of existing ligands nih.govnih.gov.
Key principles in the rational design of tachykinin receptor antagonists include:
Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core scaffold of a known antagonist with a structurally different moiety that maintains the correct spatial orientation of the key pharmacophoric elements. Bioisosteric replacement of functional groups can be used to improve properties such as metabolic stability and bioavailability without compromising biological activity.
Conformational Constraint: By introducing rigid elements or cyclizing flexible linkers, the conformational freedom of a molecule can be reduced. This can lock the molecule into its bioactive conformation, leading to an increase in binding affinity and selectivity.
Structure-Based Drug Design: When the three-dimensional structure of the target receptor is known, computational methods such as molecular docking can be used to predict how different molecules will bind. This allows for the in silico design of novel antagonists with a high predicted affinity, which can then be synthesized and tested experimentally.
The ultimate goal of these rational design strategies is to develop drug candidates with a superior therapeutic profile, including high potency for the intended target, minimal off-target effects, and favorable absorption, distribution, metabolism, and excretion (ADME) properties.
In Vitro Methodologies in Imnopitant Dihydrochloride Academic Research
Cell-Based Functional Assays for Receptor Activation and Signaling
Cell-based functional assays are fundamental tools for assessing how Imnopitant (B1671798) dihydrochloride (B599025) modulates the activity of its target, the NK1 receptor. accelevirdx.com These assays provide insights into the compound's influence on cellular responses following receptor engagement. accelevirdx.com The use of cultured cells allows for reproducible and high-throughput analysis of the compound's effects. oncolines.comresearchgate.net
Reporter Gene Assays for Transcriptional Activity
Reporter gene assays are a powerful method to study the impact of compounds on gene transcription. oncolines.com In the context of Imnopitant dihydrochloride, these assays are employed to measure the activation of signaling pathways downstream of the NK1 receptor. thermofisher.com Typically, a reporter gene, such as luciferase or beta-galactosidase, is placed under the control of a promoter that is responsive to receptor activation. thermofisher.com When the NK1 receptor is activated, it initiates a signaling cascade that leads to the transcription of the reporter gene. thermofisher.com The resulting protein product can be easily quantified, providing a measure of receptor activity. thermofisher.com The ability to use secreted forms of reporter enzymes, like human placental alkaline phosphatase (SEAP), makes these assays particularly suitable for high-throughput screening (HTS). nih.gov
Calcium Mobilization Assays
Activation of the NK1 receptor, a G-protein coupled receptor (GPCR), leads to the mobilization of intracellular calcium. nih.gov Calcium mobilization assays are therefore a direct and widely used method to assess the functional consequences of NK1 receptor activation and its modulation by antagonists like this compound. These assays utilize fluorescent calcium indicators, such as Fura-2, Fluo-4, or Cal-520, which exhibit a change in fluorescence intensity upon binding to calcium. bmglabtech.complos.org
The process typically involves loading cultured cells expressing the NK1 receptor with a calcium-sensitive dye. moleculardevices.com Upon stimulation with an NK1 receptor agonist, the intracellular calcium concentration increases, leading to a detectable change in fluorescence. bmglabtech.commoleculardevices.com The inhibitory effect of this compound can be quantified by its ability to block the agonist-induced calcium response. Modern microplate readers with automated injection capabilities have enabled the adaptation of these assays to a high-throughput format, allowing for rapid and efficient screening of compounds. bmglabtech.complos.org The Fluorometric Imaging Plate Reader (FLIPR) system is a prominent platform for conducting such high-throughput calcium mobilization assays. nih.gov
Electrophysiological Recordings in Cultured Neurons or Receptor-Expressing Cell Lines
Electrophysiological recordings provide a direct measure of a neuron's or cell's electrical activity and how it is affected by compounds like this compound. nih.gov These techniques are crucial for understanding the impact of NK1 receptor modulation on neuronal excitability and synaptic transmission. nih.gov Intracellular and patch-clamp recording techniques allow for the detailed analysis of various electrophysiological parameters, including resting membrane potential, action potential firing, and ion channel currents. stemcell.comfrontiersin.org
In the context of this compound research, these recordings can be performed on cultured neurons that endogenously express the NK1 receptor or on cell lines that have been engineered to express the receptor. nih.gov By applying an NK1 receptor agonist, researchers can induce changes in the electrical properties of the cells, and the antagonistic effect of this compound can be precisely measured by its ability to prevent or reverse these changes. nih.gov These methods are invaluable for characterizing the functional consequences of NK1 receptor blockade at the level of individual cells. nih.gov
High-Throughput Screening (HTS) Approaches for Ligand Discovery and Optimization
High-throughput screening (HTS) plays a critical role in the discovery and optimization of new ligands for therapeutic targets like the NK1 receptor. researchgate.net HTS involves the rapid, automated testing of large numbers of chemical compounds to identify those that have a desired biological activity. researchgate.netsigmaaldrich.com For the discovery of NK1 receptor antagonists like this compound, cell-based assays are often adapted for an HTS format. researchgate.net
These assays are designed to be robust, reproducible, and scalable, often utilizing 96-, 384-, or even 1536-well microplates. plos.orgmdpi.com Reporter gene assays and calcium mobilization assays are particularly well-suited for HTS due to their sensitivity and amenability to automation. nih.govplos.org The goal of an HTS campaign is to identify "hit" compounds that can then be further characterized and optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. The development of miniaturized and automated in vitro models, such as those for the blood-brain barrier, further enhances the capacity for high-throughput screening in the early stages of drug discovery. mdpi.com
Membrane and Tissue Preparations for Pharmacological Characterization
While cell-based assays are invaluable, the pharmacological characterization of compounds like this compound also benefits from studies using more complex biological preparations, such as isolated cell membranes and tissues. nih.gov These systems can provide a more physiologically relevant context for evaluating drug-receptor interactions.
Functional Assays in Isolated Tissue Preparations
Isolated tissue bath assays represent a classic and enduring pharmacological tool for examining the effects of compounds on the function of intact tissues. nih.govresearchgate.net These assays are particularly useful for studying the contractile or relaxant effects of drugs on smooth muscle preparations from various organs, such as the guinea-pig ileum, which is known to express NK1 receptors. researchgate.netuah.es
Biochemical Assays for Protein-Ligand Interactions
Beyond simple binding, it is crucial to understand the biochemical consequences of the interaction between this compound and the NK1 receptor. Biochemical assays can provide information on the nature of this interaction and the structural changes it induces in the receptor.
Enzyme-Linked Immunosorbent Assay (ELISA) is a versatile, plate-based immunoassay technique used for detecting and quantifying proteins and other soluble substances. thermofisher.com While not typically used to directly measure the binding affinity of a small molecule like this compound, a competitive ELISA format could be developed for this purpose. nih.gov
In a hypothetical competitive ELISA for this compound, the wells of a microplate would be coated with purified NK1 receptors. mybiosource.com A known amount of an enzyme-conjugated antibody that specifically recognizes the binding site of the NK1 receptor would be added to the wells along with the sample containing this compound. This compound in the sample would compete with the enzyme-conjugated antibody for binding to the immobilized NK1 receptors. After an incubation period, the unbound reagents are washed away. A substrate for the enzyme is then added, and the resulting color change is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a lower color intensity indicates a higher concentration of the compound, as it has outcompeted the labeled antibody for binding to the receptor.
Alternatively, a sandwich ELISA can be used to quantify the amount of NK1 receptor present in a sample, which can be useful in studies examining receptor expression levels. mybiosource.com In this format, a capture antibody specific for the NK1 receptor is coated onto the plate. The sample containing the receptor is added, followed by a detection antibody that is also specific for the NK1 receptor but binds to a different epitope. This detection antibody is linked to an enzyme, and the signal is generated as described above. The intensity of the signal is directly proportional to the amount of NK1 receptor in the sample. thermofisher.com
Table 2: Hypothetical Competitive ELISA for this compound
| This compound Concentration (ng/mL) | Absorbance at 450 nm | % Inhibition |
|---|---|---|
| 0 | 1.852 | 0 |
| 1 | 1.574 | 15.0 |
| 10 | 1.111 | 40.0 |
| 50 | 0.648 | 65.0 |
| 100 | 0.370 | 80.0 |
This table is representative and for illustrative purposes only.
Limited Proteolysis-Mass Spectrometry (LiP-MS) is a powerful structural proteomics technique used to investigate protein conformational changes on a large scale. nih.govucl.ac.uk This method is particularly well-suited for studying how the binding of a small molecule, such as this compound, alters the three-dimensional structure of its target protein, the NK1 receptor. eubopen.org
The principle of LiP-MS relies on the use of a non-specific protease, such as proteinase K, under native (non-denaturing) conditions. researchgate.net In its native state, a protein like the NK1 receptor has a specific folded structure, with some regions being more exposed and flexible, while others are buried within the protein core. The exposed and flexible regions are more susceptible to cleavage by the protease. When this compound binds to the NK1 receptor, it can induce conformational changes. eubopen.org These changes can either protect previously accessible cleavage sites from the protease (by making them less exposed) or expose new sites that were previously buried.
In a typical LiP-MS experiment, the NK1 receptor (or a complex proteome containing it) is incubated with and without this compound. Both samples are then subjected to a brief digestion with a low concentration of proteinase K. eubopen.org The reaction is then stopped, and the resulting peptide fragments are fully digested with a specific protease like trypsin. The final peptide mixtures from both the treated and untreated samples are then analyzed by high-resolution mass spectrometry. nih.gov By comparing the peptide patterns and abundances between the two samples, researchers can identify the specific regions of the NK1 receptor that have undergone a conformational change upon binding of this compound. researchgate.net This can provide valuable insights into the compound's binding site and its allosteric effects on the receptor's structure. nih.gov
Table 3: Illustrative LiP-MS Data for NK1 Receptor with this compound
| Peptide Sequence | Change in Abundance with this compound | Implied Structural Change |
|---|---|---|
| ...VYLGLAL... | Decreased | Becomes less accessible to protease (potential binding site) |
| ...AFIMYVIP... | Decreased | Becomes less accessible to protease (potential binding site) |
| ...TIIFGSL... | Increased | Becomes more accessible to protease (allosteric change) |
This table is representative and for illustrative purposes only.
Preclinical in Vivo Research Methodologies and Mechanistic Insights for Imnopitant Dihydrochloride Non Human Models
Animal Models for Investigating Target Engagement and Pharmacodynamics
To understand how Imnopitant (B1671798) dihydrochloride (B599025) interacts with its intended biological target, the neurokinin-1 (NK1) receptor, and the subsequent physiological effects, researchers utilize various animal models. These models are crucial for providing insights into the drug's mechanism of action in a living system. nih.govmdpi.com
Receptor Occupancy Studies in Animal Brains and Tissues
Receptor occupancy (RO) studies are critical to determine the extent to which a drug binds to its target receptor at various doses. dovepress.com For NK1 receptor antagonists like Imnopitant, these studies are typically conducted in rodents and non-human primates. jneurosci.org The primary method involves administering the compound to the animal, followed by the introduction of a radiolabeled ligand that also binds to the NK1 receptor. By measuring the displacement of the radiotracer, researchers can quantify the percentage of NK1 receptors occupied by Imnopitant dihydrochloride in specific brain regions and peripheral tissues. nih.govnih.gov This information is vital for establishing a relationship between drug concentration and target engagement.
While specific receptor occupancy data for this compound is not extensively available in publicly accessible literature, the general methodology for NK1 receptor antagonists provides a framework for how such studies would be conducted. For instance, PET imaging with radiotracers like [¹⁸F]SPA-RQ has been used to determine the receptor occupancy of other NK1 antagonists in the brain of guinea pigs and humans. nih.govnih.gov
Table 1: Representative Receptor Occupancy Data for NK1 Receptor Antagonists in Animal Models
| Compound | Animal Model | Brain Region | Receptor Occupancy (%) |
| Aprepitant | Human | Striatum | >90% |
| GR205171 | Rat | Spinal Cord | Significant |
| L-760735 | Guinea Pig | Dorsal Raphe Nucleus | Significant |
Microdialysis for Neurotransmitter and Neuropeptide Modulation Investigations
Microdialysis is a minimally invasive technique used to measure the levels of neurotransmitters, neuropeptides, and other molecules in the extracellular fluid of specific brain regions in awake, freely moving animals. physiology.org This technique is particularly valuable for investigating how NK1 receptor antagonists like this compound modulate neurochemical pathways. By implanting a microdialysis probe into a brain area rich in NK1 receptors, such as the amygdala or striatum, researchers can collect samples and analyze the concentrations of substances like dopamine, serotonin (B10506), and substance P itself following drug administration. pnas.org Studies with other NK1 antagonists have shown that blockade of these receptors can lead to an increase in the firing rate of serotonin neurons in the dorsal raphe nucleus, suggesting a potential mechanism for their effects on mood and anxiety. pnas.org
Electrophysiological Recordings in Intact Animal Systems
In vivo electrophysiology allows for the direct measurement of the electrical activity of neurons. nih.gov This technique provides real-time insights into how a drug affects neuronal firing rates and patterns. For a compound like this compound, electrophysiological recordings can be used in anesthetized or freely moving animals to assess its impact on specific neuronal populations. For example, studies on other NK1 receptor antagonists have demonstrated their ability to alter the firing rate of neurons in the dorsal raphe nucleus and reverse the sensitization of spinothalamic tract neurons, which are involved in pain processing. jneurosci.orgpnas.orgnih.govpnas.org These findings help to elucidate the functional consequences of NK1 receptor blockade at the cellular level.
Advanced Imaging Techniques (e.g., PET, SPECT) for Receptor Occupancy in Preclinical Models
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are non-invasive imaging techniques that allow for the visualization and quantification of receptor distribution and occupancy in the living brain. nih.govnih.gov By using a radiolabeled form of a selective NK1 receptor ligand, researchers can map the location of these receptors and determine the degree to which an unlabeled antagonist, such as this compound, displaces the tracer. nih.gov This provides a powerful tool for confirming target engagement in the CNS and for correlating receptor occupancy with behavioral or physiological effects. amegroups.orgamegroups.cn PET studies have been instrumental in the development of other NK1 receptor antagonists, demonstrating that high levels of central NK1 receptor occupancy are often associated with therapeutic efficacy. nih.gov
Behavioral Phenotyping in Animal Models for Mechanistic Elucidation (excluding efficacy profiles)
Behavioral phenotyping in animal models is used to understand the mechanistic role of a compound on CNS pathways, separate from its potential therapeutic efficacy.
Exploration of Central Nervous System (CNS) Pathway Modulation
By observing changes in specific behaviors, researchers can infer the modulation of underlying neural circuits. For NK1 receptor antagonists, animal models of anxiety, stress, and pain are often employed. pnas.orgtranspopmed.org For example, the behavior of animals in paradigms such as the elevated plus-maze or light-dark box can provide insights into the anxiolytic potential of a compound by modulating pathways involving the amygdala, a brain region with a high density of NK1 receptors. transpopmed.org Similarly, responses to noxious stimuli can reveal the modulation of pain pathways in the spinal cord and brainstem. nih.govpnas.org While specific studies on this compound are not widely reported, the known distribution of NK1 receptors in brain regions associated with emotion and pain processing suggests that this compound would likely modulate these CNS pathways. jneurology.comnih.govnih.govresearchgate.netfrontiersin.orgplos.orgphysio-pedia.com
Investigation of Peripheral Systemic Pathway Modulation
The preclinical investigation of this compound, a neurokinin-1 (NK1) receptor antagonist, in non-human models often involves a detailed examination of its effects on peripheral systemic pathways. wikipedia.org The NK1 receptor and its primary ligand, Substance P, are key players in neurogenic inflammation, a process implicated in a variety of physiological and pathological conditions including pain, inflammation, and visceral hypersensitivity. nih.govmdpi.com Animal models are therefore essential for elucidating how this compound modulates these pathways.
Commonly employed animal models include those of induced inflammation, such as the administration of agents like lipopolysaccharide (LPS) or carrageenan, which trigger a robust inflammatory cascade. frontiersin.orgnih.gov In these models, researchers can assess the ability of this compound to attenuate the inflammatory response. For instance, in a rodent model of neurogenic inflammation, the administration of an inflammatory agent would be expected to increase vascular permeability, edema, and the infiltration of immune cells into the affected tissue. Treatment with this compound would be hypothesized to counteract these effects by blocking the action of Substance P on NK1 receptors located on endothelial and immune cells.
Another critical area of investigation is neuropathic pain, for which various animal models exist, such as the spared nerve injury (SNI) model. nih.gov In these models, researchers can evaluate the effect of this compound on pain-related behaviors and the underlying systemic changes. The modulation of peripheral pathways can be assessed by measuring the levels of inflammatory mediators, such as cytokines and chemokines, in blood plasma or peripheral tissues. It is understood that chronic pain can lead to adaptations in brain networks also involved in mood and motivation. nih.gov
Computational models are also emerging as a tool to augment traditional preclinical studies, allowing for in silico analysis of complex biological processes like the dynamic phenotypes of macrophages in response to ischemia. nih.govnih.gov Such models can help in predicting the effects of pharmacologic agents on systemic pathways.
Ex Vivo Analysis of Tissue Samples from Preclinical Models
Following in vivo administration of this compound in animal models, ex vivo analysis of harvested tissues provides crucial insights into the compound's mechanism of action at the molecular and cellular levels. ucl.ac.uk This involves a range of techniques to examine changes in gene and protein expression, as well as tissue morphology.
Gene expression analysis is a fundamental tool for understanding how this compound alters cellular function. ucl.ac.uk Techniques like quantitative real-time polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) are used to measure changes in the transcription of specific genes in tissues harvested from treated and control animals. nih.gov
In the context of this compound, researchers would likely focus on genes known to be involved in the NK1 receptor signaling pathway and neurogenic inflammation. For example, in tissues taken from a site of inflammation, one would expect to see changes in the expression of genes encoding for cytokines, chemokines, and adhesion molecules.
Quantitative PCR (qPCR): This technique allows for the precise quantification of the expression of a limited number of target genes. leicabiosystems.com For instance, researchers might use qPCR to measure the mRNA levels of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in peripheral tissues.
RNA Sequencing (RNA-Seq): This high-throughput method provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound. mdpi.com An RNA-Seq study on dorsal root ganglion neurons from a neuropathic pain model treated with an NK1 antagonist could reveal widespread changes in genes related to ion channels, receptors, and signaling pathways. nih.gov
Table 1: Representative Gene Expression Changes in Peripheral Tissue Following this compound Administration in a Preclinical Model of Inflammation
| Gene | Function | Expected Change with this compound | Method of Analysis |
| Tacr1 | Neurokinin-1 Receptor | Downregulation/No Change | qPCR, RNA-Seq |
| Il6 | Pro-inflammatory Cytokine | Downregulation | qPCR, RNA-Seq |
| Tnf | Pro-inflammatory Cytokine | Downregulation | qPCR, RNA-Seq |
| Ccl2 | Chemokine | Downregulation | qPCR, RNA-Seq |
| Nos2 | Inducible Nitric Oxide Synthase | Downregulation | qPCR, RNA-Seq |
This table presents hypothetical data based on the known pharmacology of NK1 receptor antagonists.
Proteomic analysis complements gene expression studies by examining changes at the protein level. mdpi.com This is crucial because protein levels and activity are not always directly correlated with mRNA levels.
Western Blot: This technique is used to detect and quantify specific proteins in a tissue sample. frontiersin.org For example, a Western blot could be used to confirm that changes in gene expression observed with qPCR or RNA-Seq translate to changes in the levels of the corresponding proteins. It can also be used to assess the phosphorylation state of key signaling proteins downstream of the NK1 receptor.
Mass Spectrometry (MS): MS-based proteomics allows for the large-scale identification and quantification of proteins in a complex biological sample, such as a tissue lysate. nih.gov This unbiased approach can reveal unexpected changes in protein expression and identify novel biomarkers of drug response. For instance, a proteomic analysis of cerebrospinal fluid in a central nervous system disorder model could identify novel protein associations with the disease that are modulated by this compound. ucl.ac.uk
Table 2: Illustrative Proteomic Changes in Brain Tissue After this compound Administration in a Preclinical Neuropathic Pain Model
| Protein | Putative Function | Expected Change with this compound | Method of Analysis |
| Substance P | NK1R Ligand | No Change/Increase (compensatory) | Mass Spectrometry |
| c-Fos | Neuronal Activity Marker | Downregulation | Western Blot, Mass Spectrometry |
| Brain-Derived Neurotrophic Factor (BDNF) | Neurotrophin | Modulation | Western Blot, Mass Spectrometry |
| Complement C3 | Inflammatory Mediator | Downregulation | Mass Spectrometry |
| Glial Fibrillary Acidic Protein (GFAP) | Astrocyte Activation Marker | Downregulation | Western Blot, Mass Spectrometry |
This table presents hypothetical data based on the known pharmacology of NK1 receptor antagonists.
Histological and immunocytochemical techniques are used to visualize the effects of this compound on tissue structure and the localization of specific molecules within cells. units.it
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): These techniques use antibodies to specifically label proteins of interest within tissue sections (IHC) or isolated cells (ICC). nih.govthermofisher.comnih.gov For example, IHC could be used to visualize the reduction in the number of activated microglia and astrocytes (key players in neuroinflammation) in the spinal cord of a pain model following treatment with this compound. nih.gov It could also be used to map the distribution of NK1 receptors and assess whether the drug alters their expression or localization. leicabiosystems.com
The administration of this compound is expected to induce a cascade of molecular and cellular changes in animal tissues, particularly in the context of diseases where the NK1 receptor is implicated. By blocking the binding of Substance P, this compound can interrupt the signaling pathways that lead to neurogenic inflammation and pain transmission.
Expected molecular changes include the reduced phosphorylation of downstream signaling molecules in the NK1 receptor pathway, such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). These changes would ultimately lead to the modulation of transcription factors and the altered expression of genes and proteins as detailed in the sections above.
On a cellular level, these molecular alterations would manifest as:
A reduction in the activation and degranulation of mast cells, which are a significant source of histamine (B1213489) and other inflammatory mediators. nih.gov
Decreased extravasation of plasma proteins and fluids from blood vessels, leading to reduced edema.
A diminished influx of immune cells, such as neutrophils and macrophages, to the site of inflammation or injury.
In the central nervous system, a reduction in the sensitization of neurons involved in pain perception.
Collectively, these ex vivo analyses provide a detailed picture of the pharmacodynamic effects of this compound, linking its molecular mechanism of action to observable changes in tissue pathology and function. This comprehensive understanding is vital for the continued development and potential clinical application of this compound.
Computational and Structural Biology Approaches in Imnopitant Dihydrochloride Research
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are powerful computational tools for studying the physical movements of atoms and molecules over time. 3ds.comencyclopedia.pub These simulations are crucial in drug discovery for visualizing drug-target interactions, predicting the stability of drug binding, and assessing how molecular modifications affect a drug's efficacy. 3ds.com By calculating the forces between particles, MD simulations can predict the evolution of their positions, offering a dynamic view of complex molecular systems like protein-ligand interactions. 3ds.comencyclopedia.pub
In the context of Imnopitant (B1671798) dihydrochloride (B599025), MD simulations help to understand its interaction with the NK1 receptor at an atomic level. medchemexpress.com3ds.com This allows for the prediction of binding affinities and the optimization of drug candidates, thereby accelerating the identification of promising therapeutic agents and reducing the reliance on extensive physical experimentation. 3ds.com The use of advanced force fields and enhanced sampling methods in MD simulations enables the study of large and complex biomolecular systems over timescales that reveal significant molecular events and interactions. encyclopedia.pubnih.gov
Ligand-Receptor Docking Studies
Ligand-receptor docking is a computational technique used to predict the preferred orientation of a molecule when bound to another to form a stable complex. researchgate.net This method is instrumental in virtual screening, where large libraries of chemical compounds are computationally evaluated for their potential to bind to a biological target. nih.gov In the study of Imnopitant dihydrochloride, docking studies have been employed to understand its binding to the neurokinin NK1 receptor. medchemexpress.comresearchgate.net
The process involves generating numerous possible conformations of the ligand within the receptor's binding site and then using a scoring function to estimate the quality of each pose. mdpi.com The goal is to identify the binding mode that has the lowest energy and is therefore the most stable. For this compound, docking studies can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize its complex with the NK1 receptor. These insights are invaluable for understanding its mechanism of action and for designing new, more potent antagonists. researchgate.netresearchgate.net
Prediction of Binding Poses and Energetics
A primary goal of ligand-receptor docking is the accurate prediction of binding poses and the associated binding energetics. mdpi.com The binding pose describes the three-dimensional orientation and conformation of the ligand within the receptor's active site. nih.gov The binding energetics, often expressed as a docking score or binding free energy, provide a quantitative measure of the affinity between the ligand and the receptor. researchgate.netfrontiersin.org
However, predicting binding affinity is a significant challenge due to factors like protein flexibility and the role of solvent molecules. mdpi.comnih.gov While docking can often successfully predict the binding pose, accurately estimating the binding energy is more complex. mdpi.com Advanced methods, such as those combining molecular dynamics simulations with quantum mechanics, are being developed to improve the accuracy of binding energy predictions. nih.gov For this compound, the prediction of its binding pose and energetics with the NK1 receptor is critical for understanding its potency and for guiding the development of analogues with improved therapeutic profiles. medchemexpress.comnih.gov
Structural Biology Techniques for Receptor-Ligand Complexes (e.g., X-ray Crystallography, Cryo-EM)
Structural biology techniques are essential for determining the three-dimensional structures of biological macromolecules and their complexes at or near atomic resolution. longdom.org These methods provide unparalleled detail about protein-ligand interactions, which is crucial for structure-based drug design. nih.gov
X-ray crystallography has historically been a cornerstone of structural biology. nanoimagingservices.com This technique involves crystallizing the molecule of interest and then bombarding it with X-rays. longdom.orglibretexts.org The resulting diffraction pattern is used to calculate the electron density and ultimately determine the atomic structure. longdom.org It has been instrumental in revealing the structures of numerous drug targets and has played a critical role in the development of new therapies. nanoimagingservices.commdpi.com For a compound like this compound, obtaining a co-crystal structure with the NK1 receptor would provide a precise map of their interaction, guiding further optimization. medchemexpress.comnih.gov
Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique, particularly for large, dynamic, or membrane-bound proteins that are challenging to crystallize. nanoimagingservices.comcrelux.com Cryo-EM involves flash-freezing samples in a thin layer of vitreous ice and imaging them with an electron microscope. longdom.org This method allows for the determination of high-resolution structures of macromolecules in their near-native state. crelux.com Given that the NK1 receptor is a G-protein coupled receptor (GPCR), a class of membrane proteins, cryo-EM is a particularly suitable technique for studying its complex with this compound. medchemexpress.comcrelux.comevotec.com
| Technique | Principle | Suitability for this compound-NK1 Receptor Complex | Key Insights Provided |
|---|---|---|---|
| X-ray Crystallography | Diffraction of X-rays by a crystalline sample of the receptor-ligand complex. libretexts.org | Requires successful crystallization of the complex, which can be challenging for membrane proteins like the NK1 receptor. nanoimagingservices.com | High-resolution atomic details of the binding site and specific molecular interactions. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Imaging of flash-frozen receptor-ligand complexes in vitreous ice using an electron microscope. longdom.org | Well-suited for membrane proteins and large, flexible complexes without the need for crystallization. crelux.comevotec.com | Near-native state structure, information on conformational dynamics, and interactions with the membrane environment. crelux.com |
In Silico Approaches for Target Identification and Validation
In silico approaches, which utilize computer simulations, are integral to modern drug discovery, offering cost-effective and rapid methods for identifying and validating new drug targets. routledge.comtaylorfrancis.com These computational tools mine vast biological and chemical databases to predict potential interactions between small molecules and their biological targets. nih.gov
The process of target identification involves pinpointing the specific molecules—typically proteins—that a drug candidate can interact with to produce a therapeutic effect. evotec.com Target validation then confirms that modulating this target will indeed have the desired clinical outcome. evotec.com In silico methods accelerate this process by predicting these interactions before extensive and costly laboratory experiments are undertaken. routledge.com For a compound like this compound, which is known to target the NK1 receptor, these approaches can be used to explore potential off-target interactions or to identify new therapeutic applications by predicting its binding to other receptors. medchemexpress.comnih.gov
Virtual Screening of Chemical Libraries
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This method is a key component of the initial stages of drug discovery. sci-hub.box There are two main approaches to virtual screening:
Structure-based virtual screening (SBVS): This method relies on the known three-dimensional structure of the target protein. researchgate.net A large number of molecules are computationally "docked" into the binding site of the target, and a scoring function is used to rank them based on their predicted binding affinity. nih.govresearchgate.net
Ligand-based virtual screening (LBVS): When the structure of the target is unknown, this approach uses the properties of known active ligands to identify other molecules with similar characteristics. researchgate.net This often involves searching for molecules with similar 2D or 3D fingerprints. researchgate.net
In the context of this compound research, virtual screening could be used to identify other compounds in chemical libraries that have a similar potential to bind to the NK1 receptor, potentially leading to the discovery of new lead compounds. medchemexpress.comresearchgate.net
Machine Learning Applications in Drug-Target Interaction Prediction
Machine learning (ML) is increasingly being applied to predict drug-target interactions (DTIs), offering powerful new tools for drug discovery. nih.govijimai.org ML algorithms can learn from large datasets of known drug-target interactions to identify complex patterns and make predictions about new, unobserved interactions. mdpi.com
These methods can be broadly categorized as supervised or unsupervised. Supervised learning models are trained on labeled data, where known interactions are labeled as positive and non-interactions as negative. mdpi.com Unsupervised methods, on the other hand, can find patterns in unlabeled data. openreview.net Various ML approaches, including deep learning, are being used to integrate diverse data sources, such as chemical structures and protein sequences, to improve the accuracy of DTI predictions. researchgate.netarxiv.org For this compound, ML models could be used to predict its potential interactions with a wide range of biological targets, thereby helping to identify potential new therapeutic uses or to anticipate potential side effects. nih.govijimai.org
| In Silico Approach | Description | Application in this compound Research |
|---|---|---|
| Virtual Screening | Computational screening of large chemical libraries to identify potential binders to a target. nih.govnih.gov | Identify novel compounds with potential to bind to the NK1 receptor. medchemexpress.comresearchgate.net |
| Machine Learning | Using algorithms to learn from data and predict drug-target interactions. nih.govijimai.org | Predict potential new targets for this compound and identify potential off-target effects. mdpi.com |
Interactions with Other Biological Systems and Pathways
Investigation of Cross-Reactivity with Related Receptor Subtypes or Off-Target Proteins
There is no publicly available research data detailing the cross-reactivity profile of Imnopitant (B1671798) dihydrochloride (B599025) with related receptor subtypes, such as NK1 or NK3 receptors, or its binding affinity for a broader range of off-target proteins. Such studies are crucial for understanding the selectivity of the compound and predicting potential side effects.
Modulation of Endogenous Neurotransmitter/Neuropeptide Systems
Information regarding the specific modulatory effects of Imnopitant dihydrochloride on the release or activity of endogenous neurotransmitters (e.g., acetylcholine, dopamine, serotonin) and other neuropeptide systems is not available in the public domain. Research in this area would be necessary to understand the compound's broader impact on neuronal signaling.
Exploration of Potential for Synergistic or Antagonistic Interactions with Other Research Compounds
No studies documenting the synergistic or antagonistic interactions of this compound with other research compounds have been identified in the available literature. Investigating such interactions is essential for designing combination therapy studies and avoiding unforeseen adverse effects.
Impact on Broader Cellular Homeostasis and Intercellular Signaling Networks
The effects of this compound on general cellular homeostasis, including processes like cell proliferation, apoptosis, and metabolism, have not been specifically reported. Furthermore, its influence on the complex intercellular signaling networks that govern tissue and organ function remains an uninvestigated area in publicly accessible research.
Future Directions and Unexplored Avenues in Imnopitant Dihydrochloride Academic Research
Development of Imnopitant (B1671798) Dihydrochloride (B599025) as a Chemical Probe for Novel Biological Discoveries
A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or pathway, in cellular or in vivo models. To be effective, a probe must possess high potency, selectivity for its intended target over other related targets, and a well-understood mechanism of action. The development of Imnopitant dihydrochloride as a chemical probe represents a significant opportunity to explore the landscape of NK2 receptor biology in ways that simple antagonism studies cannot.
Future research in this area would involve modifying the this compound molecule to create tool compounds for advanced biological assays. For instance, attaching a fluorescent tag would allow for high-resolution imaging of NK2 receptor localization and trafficking within cells and tissues. Alternatively, incorporating a photo-affinity label could enable the permanent binding of Imnopitant to the NK2 receptor upon light activation, facilitating the isolation and identification of receptor-associated protein complexes. A particularly valuable development would be the creation of a radiolabeled version of Imnopitant for use in Positron Emission Tomography (PET) imaging. This has been successfully achieved for NK1 receptor antagonists and allows for the non-invasive, real-time visualization of receptor distribution and occupancy in the living brain and peripheral tissues. mdpi.com Such a tool would be invaluable for confirming target engagement in preclinical models and potentially in human subjects, linking drug exposure to biological effect.
By developing this compound into a suite of chemical probes, researchers could investigate fundamental questions about the NK2 receptor, such as its expression patterns in various disease states, its role in subcellular signaling compartments, and its interactions with other cellular proteins. This approach transforms the compound from a potential therapeutic into a sophisticated tool for biological discovery. acs.orgphysiology.org
| Potential Chemical Probe Type | Modification to Imnopitant | Research Application | Example from NK Field |
| Fluorescent Probe | Covalent attachment of a fluorophore | Live-cell imaging of NK2 receptor trafficking and internalization | N/A |
| Biotinylated Probe | Addition of a biotin (B1667282) molecule | Pull-down assays to identify NK2 receptor binding partners | N/A |
| Radiolabeled Ligand | Incorporation of a radionuclide (e.g., ¹¹C, ¹⁸F) | PET imaging to quantify receptor density and occupancy in vivo | Radiolabeled Aprepitant for NK1 receptor imaging mdpi.com |
| Photo-affinity Probe | Incorporation of a photoreactive group | Covalent labeling and identification of the receptor's binding pocket | N/A |
Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding
Systems biology offers a holistic alternative to traditional reductionist approaches by integrating computational and mathematical modeling with high-throughput experimental data to understand the complex interactions within a biological system. unifi.itannualreviews.org The signaling pathways initiated by NK2 receptor activation are intricate and can vary significantly between different cell types and tissues. mdpi.com Future research should leverage systems biology to build a comprehensive, network-level understanding of the effects of this compound.
This would involve treating relevant cell lines or primary tissues with Imnopitant and then generating large-scale "omics" datasets, including:
Transcriptomics: To measure changes in gene expression.
Proteomics: To quantify changes in protein levels and post-translational modifications.
Metabolomics: To analyze shifts in metabolic pathway activity.
By integrating these multi-omics datasets using computational algorithms, researchers can construct gene regulatory and signaling network models. nih.gov These models can reveal non-obvious downstream consequences of NK2 receptor blockade, identify key network nodes that mediate the drug's effects, and generate new, testable hypotheses. For example, a systems biology approach could help unravel the seemingly contradictory roles of NK2 receptors in the gastrointestinal tract, where they have been implicated in both excitatory and inhibitory effects on motility. nih.gov Such an approach could identify the specific cellular contexts and signaling networks that determine the ultimate physiological outcome of receptor antagonism, providing a far more nuanced understanding than can be achieved by studying isolated pathways. atsjournals.orgavma.org
Addressing Unanswered Questions and Research Gaps in Neurokinin Receptor Pharmacology
Despite decades of research, significant gaps remain in our understanding of neurokinin receptor pharmacology. nih.govunifi.it The clinical development of tachykinin antagonists has been challenging, with many compounds that showed promise in preclinical models failing to demonstrate efficacy in human trials. pnas.orgnih.gov A highly selective tool like this compound is perfectly suited to help address some of these outstanding questions.
Key research gaps that could be explored include:
Central vs. Peripheral Sites of Action: Tachykinin receptors are expressed throughout both the central and peripheral nervous systems. researchgate.net It is often unclear whether the therapeutic effects observed in preclinical models are due to actions in the brain or in peripheral tissues. Studies using Imnopitant in models where its access to the central nervous system is restricted could help delineate the specific contributions of peripheral NK2 receptor blockade.
Species Differences: A major hurdle in drug development is that antagonists can exhibit significant differences in potency and selectivity between species. researchgate.net This has been a persistent challenge for tachykinin antagonists. unifi.it Future research should include head-to-head comparisons of Imnopitant's activity at human, primate, and rodent NK2 receptors to better assess the translatability of preclinical findings.
Role in Mood Disorders: While the NK1 receptor has been a major focus for depression and anxiety, some preclinical evidence suggests that NK2 receptor antagonists may also have anxiolytic and antidepressant-like effects. researchgate.net Further studies with Imnopitant in validated animal models of stress and mood disorders could clarify the therapeutic potential of selective NK2 blockade in these conditions.
| Research Gap | How this compound Can Help | Relevant Precedent/Context |
| Dissecting Receptor Roles in Asthma | Allows for specific blockade of NK2 receptors to clarify their role relative to NK1 receptors in bronchoconstriction and inflammation. | Dual NK1/NK2 antagonists have been tested, but a selective antagonist provides clearer data on the individual receptor's role. atsjournals.org |
| Central vs. Peripheral Effects | Use in models that can differentiate between central and peripheral drug action to pinpoint the site of therapeutic effect. | For anti-emetics, central NK1 receptor blockade was found to be crucial. researchgate.net |
| Species Variability | In vitro characterization of Imnopitant's binding and functional activity across NK2 receptors from different species. | Species differences in antagonist affinity are a known issue for the drug class. researchgate.net |
| Potential in Mood Disorders | Preclinical testing in validated models of anxiety and depression. | The NK2 antagonist Saredutant has shown anxiolytic-like effects in animal models. researchgate.net |
Advancements in Methodologies for Preclinical Assessment of Receptor Modulators
The frequent failure of promising preclinical candidates in clinical trials highlights the limitations of traditional assessment methodologies. nih.govunifi.it Future academic research on this compound should incorporate and validate advanced preclinical methods to improve the prediction of human efficacy.
Key methodological advancements to be explored include:
Human Tissue-Based Assays: Moving beyond rodent tissues, which may not accurately reflect human pharmacology. For example, studying the effects of Imnopitant on contractility in fresh human colon or bronchial smooth muscle strips can provide more relevant data on its potency and mechanism of action in human systems. unifi.it
Advanced In Vivo Imaging: As mentioned, developing a PET ligand from Imnopitant would be a major advance. This would allow researchers to confirm that the drug reaches its target in the correct tissues and occupies the receptor at concentrations that are expected to be therapeutic, a concept known as "target engagement." mdpi.com
Structural Biology: Elucidating the high-resolution crystal structure of this compound bound to the human NK2 receptor would be a landmark achievement. This would provide a precise molecular blueprint of the drug-receptor interaction, explaining the basis for its selectivity and potency. Such structural information is invaluable for the rational design of next-generation antagonists with improved properties. pnas.org
Sophisticated Disease Models: Developing and utilizing animal models that more faithfully recapitulate the complex pathology of human diseases is crucial. This includes using genetic models, or models that incorporate the human immune system, to create a more relevant biological context for testing the efficacy of Imnopitant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
